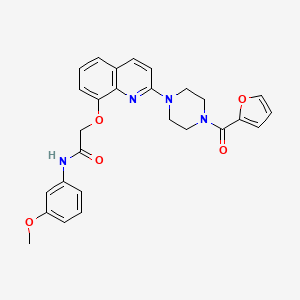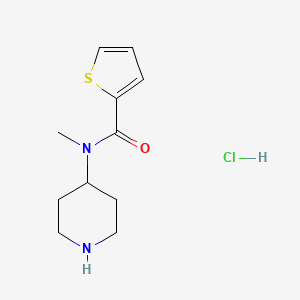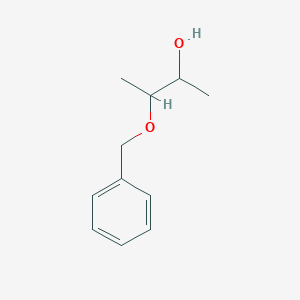
3-(Benzyloxy)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)butan-2-ol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a benzyloxy group attached to the third carbon of a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both alcohols and ethers, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobutan-2-ol with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzyloxy group.
Another method involves the reduction of 3-(benzyloxy)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction converts the ketone group to a secondary alcohol, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of 3-(benzyloxy)butan-2-one under controlled conditions.
化学反应分析
Types of Reactions
3-(Benzyloxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(benzyloxy)butane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: 3-(Benzyloxy)butan-2-one.
Reduction: 3-(Benzyloxy)butane.
Substitution: Various substituted butan-2-ol derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions at the benzyloxy or alcohol functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and ethers.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those requiring a benzyloxy moiety.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 3-(Benzyloxy)butan-2-ol depends on the specific reaction it undergoes. For example, in oxidation reactions, the alcohol group is converted to a ketone through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, converting the ketone or alcohol group to a more reduced state.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)propan-2-ol: Similar structure but with one less carbon in the chain.
3-(Benzyloxy)pentan-2-ol: Similar structure but with one more carbon in the chain.
2-(Benzyloxy)butan-1-ol: The benzyloxy group is attached to a different carbon.
Uniqueness
3-(Benzyloxy)butan-2-ol is unique due to its specific placement of the benzyloxy group on the third carbon of a butanol chain. This positioning allows for distinct reactivity patterns compared to its analogs, making it valuable in selective synthesis and functional group transformations.
属性
IUPAC Name |
3-phenylmethoxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAOBYESZEWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
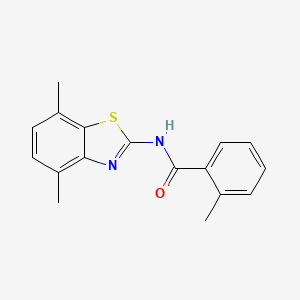

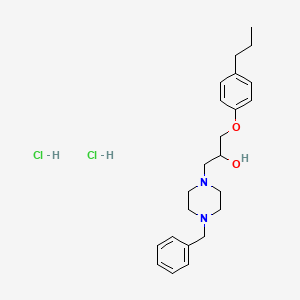
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
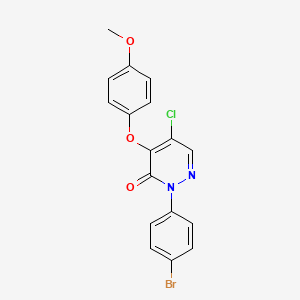

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)


